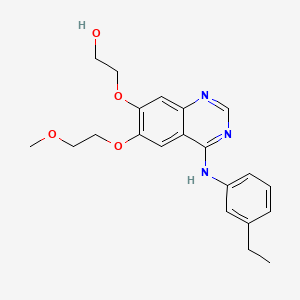
Erlotinib Ethyl Hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erlotinib Ethyl Hydroxide is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains the core structure of Erlotinib but includes an ethyl hydroxide group, which may influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib Ethyl Hydroxide typically involves the modification of Erlotinib’s structure. One common method involves the reaction of Erlotinib with ethyl hydroxide under controlled conditions. The process may include:
Starting Material: Erlotinib
Reagent: Ethyl hydroxide
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Erlotinib Ethyl Hydroxide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Erlotinib Ethyl Hydroxide has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethyl hydroxide modification on the chemical properties of Erlotinib.
Biology: Investigated for its potential effects on cellular signaling pathways and its ability to inhibit EGFR.
Medicine: Explored for its potential therapeutic benefits in cancer treatment, particularly in cases where resistance to Erlotinib has developed.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Erlotinib Ethyl Hydroxide exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis. The ethyl hydroxide modification may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
Erlotinib Ethyl Hydroxide’s uniqueness lies in its ethyl hydroxide modification, which may confer distinct chemical and biological properties compared to other EGFR inhibitors. This modification could potentially enhance its therapeutic profile, making it a valuable addition to the arsenal of cancer treatments.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol |
InChI |
InChI=1S/C21H25N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h4-6,11-14,25H,3,7-10H2,1-2H3,(H,22,23,24) |
Clé InChI |
PKGCQNQDVBNALO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
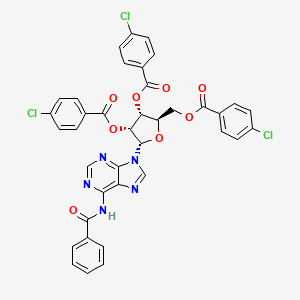
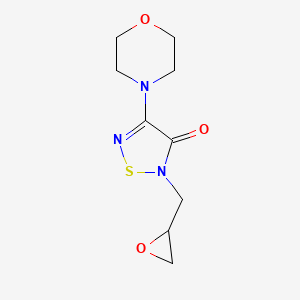
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

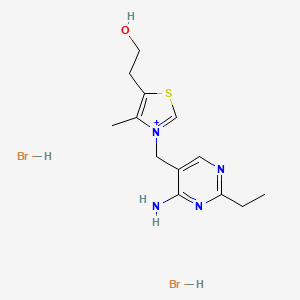
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
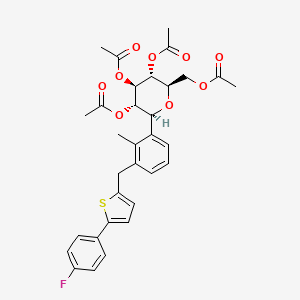
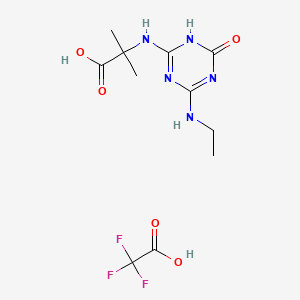
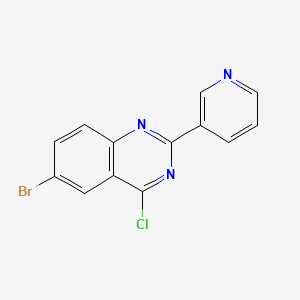
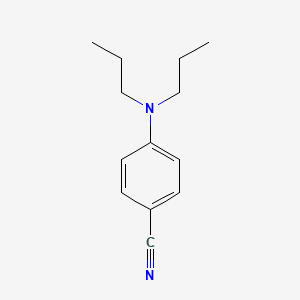
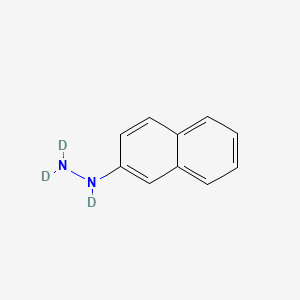
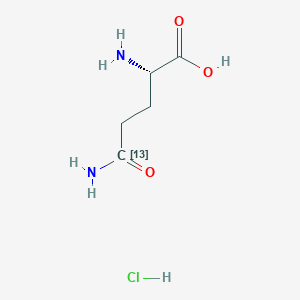
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
